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Introduction

The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed cross-coupling
method for the formation of carbon-heteroatom bonds. While traditionally associated with
arylboronic acids, recent advancements have expanded its scope to include alkylboronic acids,
providing a valuable tool for the synthesis of a wide range of alkylated compounds. This
methodology is particularly attractive due to its operational simplicity, mild reaction conditions,
and the use of inexpensive and abundant copper catalysts. Unlike many palladium-catalyzed
cross-coupling reactions, Chan-Lam couplings can often be performed open to the air, making
them highly practical for both academic and industrial laboratories.[1][2]

These application notes provide an overview of the Chan-Lam coupling reaction using
alkylboronic acids, including detailed experimental protocols and data on substrate scope and
yields. The information is intended to guide researchers in applying this valuable transformation
in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug
development where the introduction of alkyl groups can significantly impact the biological
activity of molecules.

Reaction Mechanism

The mechanism of the Chan-Lam coupling with alkylboronic acids can differ from the traditional
pathway proposed for arylboronic acids. While the classical mechanism involves a Cu(l)/Cu(lll)
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catalytic cycle, recent studies on the coupling of alkylboronic esters with amines suggest the
involvement of an alkyl radical intermediate. This proposed radical pathway is initiated by the
formation of an aminyl radical, which then abstracts the alkyl group from the boron center. This
process generates an alkyl radical that is subsequently trapped by a copper(ll) species to form
a high-valent copper(lll) intermediate. Reductive elimination from this intermediate then
furnishes the desired C-N bond and regenerates the active copper catalyst.
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Caption: Proposed radical mechanism for the Chan-Lam coupling of alkylboronic esters with

amines.

Data Presentation
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The following tables summarize the substrate scope and yields for the Chan-Lam coupling of

various alkylboronic acids with different N-H and O-H containing nucleophiles.

Table 1: Copper-Catalyzed N-Alkylation of Primary

Amides with Alkylboronic Acids

Alkylboronic . .
Entry . Amide Product Yield (%)
Acid
N-
Isobutylboronic ) )
1 ) Benzamide Isobutylbenzami 84
acid
de
) 4- N-Isobutyl-4-
Isobutylboronic ] )
2 ” Methoxybenzami  methoxybenzami 81
aci
de de
) 4- N-Isobutyl-4-
Isobutylboronic ) )
3 i (Trifluoromethyl) (trifluoromethy)b 75
aci
benzamide enzamide
N-
Isobutylboronic Cyclopropanecar
4 ) ] Isobutylcycloprop 78
acid boxamide )
anecarboxamide
n-Propylboronic ) N-n-
5 ) Benzamide ) 72
acid Propylbenzamide
N-
Cyclopentylboron )
6 ] ] Benzamide Cyclopentylbenz 65
ic acid )
amide
N-
Neopentylboroni )
7 Benzamide Neopentylbenza 70

¢ acid

mide

Reaction Conditions: Amide (1.0 mmol), alkylboronic acid (2.0 mmol), Cu(OAc)z (0.1 mmaol),
NaOSiMes (2.0 mmol), di-tert-butyl peroxide (2.0 mmol), in 1,4-dioxane at 100 °C for 12 h.
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Table 2: Copper-Catalyzed N-Alkylation of Amines with
Alkylbaoronic Esters

Alkylboronic . .
Entry Amine Product Yield (%)
Ester
1-
4-(1-
Phenylethylboron )
1 ) o Morpholine Phenylethyl)mor 99
ic acid pinacol _
pholine
ester
n-Octylboronic
o . 1-(n-
2 acid pinacol Pyrrolidine 85

Octyl)pyrrolidine
ester

n-Octylboronic
1-(n-

3 acid pinacol Piperidine o 88
Octyl)piperidine
ester
n-Octylboronic
. 1-(n-
4 acid pinacol Azepane 82
Octyl)azepane
ester
n-Octylboronic N-(n-
5 acid pinacol Dibenzylamine Octyl)dibenzylam 75
ester ine
Benzylboronic 4-
6 acid pinacol Morpholine Benzylmorpholin 91
ester e

Reaction Conditions: Alkylboronic ester (0.5 mmol), amine (3.0 equiv), CuBr2 (0.1 mmol) in
toluene at 80 °C under an air atmosphere.[3]

Table 3: Copper-Catalyzed O-Alkylation of Phenols with
Alkylborane Reagents
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Alkylborane .
Entry Phenol Product Yield (%)
Reagent
Benzylboronic
T Benzyl phenyl
1 acid pinacol Phenol 85
ether
ester
Benzylboronic Benzyl (4-
2 acid pinacol 4-Methoxyphenol  methoxyphenyl) 82
ester ether
Benzylboronic Benzyl (4-
3 acid pinacol 4-Chlorophenol chlorophenyl) 78
ester ether
Benzylboronic 2-
4 acid pinacol 2-Naphthol (Benzyloxy)napht 88
ester halene
n-Butylboronic
T n-Butyl phenyl
5 acid pinacol Phenol 65
ether
ester
1-(tert-Butyl)-4-
Cyclopropylboro 4-tert-
6 ) ) cyclopropoxyben 76
nic acid Butylphenol
zene

Reaction Conditions (Entries 1-5): Phenol (0.5 mmol), alkylborane reagent (1.0 mmaol),
Cu(OAc)2 (0.05 mmol), di-tert-butyl peroxide (1.0 mmol) in chlorobenzene at 120 °C.[4]
Reaction Conditions (Entry 6): Phenol (0.5 mmol), potassium cyclopropyltrifluoroborate (1.5
mmol), Cu(OAc)z (0.1 mmol), 1,10-phenanthroline (0.1 mmol), K2COs (1.0 mmol) in toluene at
80 °C under an Oz atmosphere.[5]

Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of
Primary Amides with Alkylboronic Acids
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This protocol provides a general method for the copper-catalyzed cross-coupling of primary
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amides with alkylboronic acids.

Caption: General workflow for the N-alkylation of primary amides with alkylboronic acids.
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Materials:

Primary amide (1.0 equiv)

» Alkylboronic acid (2.0 equiv)

o Copper(ll) acetate (Cu(OAc)z, 0.1 equiv)

e Sodium trimethylsilanolate (NaOSiMes, 2.0 equiv)
» Di-tert-butyl peroxide (DTBP, 2.0 equiv)

e Anhydrous 1,4-dioxane

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)
« Silica gel for column chromatography

Procedure:

e To an oven-dried reaction vessel equipped with a magnetic stir bar, add the primary amide
(2.0 mmol, 1.0 equiv), alkylboronic acid (2.0 mmol, 2.0 equiv), copper(ll) acetate (18.2 mg,
0.1 mmol, 0.1 equiv), and sodium trimethylsilanolate (224 mg, 2.0 mmol, 2.0 equiv).

o Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
e Add anhydrous 1,4-dioxane (5 mL) via syringe.

e Add di-tert-butyl peroxide (0.37 mL, 2.0 mmol, 2.0 equiv) via syringe.

» Seal the reaction vessel and heat the mixture at 100 °C for 12 hours.

 After the reaction is complete, cool the mixture to room temperature.

e Quench the reaction by adding saturated aqueous NH4Cl (10 mL).
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o Extract the aqueous layer with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4 or MgSOa4, and
filter.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-alkylated amide.

Protocol 2: General Procedure for the N-Alkylation of
Amines with Alkylboronic Esters

This protocol describes a general method for the copper-catalyzed coupling of aliphatic amines
with alkylboronic pinacol esters.

Materials:

» Alkylboronic pinacol ester (1.0 equiv)

¢ Aliphatic amine (3.0 equiv)

o Copper(ll) bromide (CuBrz, 0.2 equiv)

e Toluene

e Saturated aqueous sodium bicarbonate (NaHCOs)
o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

» To a reaction vial equipped with a magnetic stir bar, add the alkylboronic pinacol ester (0.5
mmol, 1.0 equiv), the aliphatic amine (1.5 mmol, 3.0 equiv), and copper(ll) bromide (22.3
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mg, 0.1 mmol, 0.2 equiv).

e Add toluene (2 mL) to the vial.
» Seal the vial and stir the reaction mixture at 80 °C under an air atmosphere for 16-24 hours.
e Upon completion, cool the reaction to room temperature.

» Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous
NaHCOs (10 mL).

o Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

o Combine the organic layers, dry over anhydrous Na=SOs, filter, and concentrate under
reduced pressure.

» Purify the residue by flash column chromatography on silica gel to yield the desired N-
alkylated amine.

Protocol 3: General Procedure for the O-
Cyclopropylation of Phenols

This protocol outlines a method for the copper-catalyzed O-cyclopropylation of phenols using
potassium cyclopropyltrifluoroborate.
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Reactants & Reagents Reaction Conditions
Phenol Potassium Cyclopropyltrifluoroborate Cu(OAc)2 1,10-Phenanthroline K2COs 02 o
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T
T
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Y Y
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| (Desired Product) ).

Good to High Yields
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Caption: Factors influencing the Chan-Lam O-cyclopropylation of phenols.
Materials:
e Phenol (1.0 equiv)
o Potassium cyclopropyltrifluoroborate (3.0 equiv)
o Copper(ll) acetate (Cu(OAc)z, 0.2 equiv)
e 1,10-Phenanthroline (0.2 equiv)
e Potassium carbonate (K2COs, 2.0 equiv)
o Toluene
o Ethyl acetate
o Water

e Anhydrous sodium sulfate (Na2S0a4)
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 Silica gel for column chromatography
Procedure:

e In areaction tube, combine the phenol (0.5 mmol, 1.0 equiv), potassium
cyclopropyltrifluoroborate (222 mg, 1.5 mmol, 3.0 equiv), copper(ll) acetate (18.2 mg, 0.1
mmol, 0.2 equiv), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 0.2 equiv), and potassium
carbonate (138 mg, 1.0 mmol, 2.0 equiv).

e Add a magnetic stir bar and toluene (2.5 mL).
o Seal the tube and purge with oxygen gas for 5 minutes.

« Stir the reaction mixture vigorously at 80 °C under an oxygen atmosphere (balloon) for 24
hours.

 After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter
through a pad of Celite®.

o Wash the filtrate with water (10 mL).
o Extract the aqueous layer with ethyl acetate (2 x 10 mL).
o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel to obtain the desired
cyclopropyl aryl ether.[5]

Conclusion

The Chan-Lam coupling of alkylboronic acids represents a significant advancement in the
synthesis of alkylated amines, ethers, and amides. The mild reaction conditions, broad
substrate scope, and the use of an inexpensive copper catalyst make it an attractive alternative
to traditional alkylation methods. The provided protocols and data serve as a valuable resource
for researchers looking to employ this powerful reaction in their synthetic strategies. Further
exploration of the reaction mechanism and the development of even more efficient catalytic
systems will undoubtedly continue to expand the utility of this important transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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